Cas no 1956366-36-1 (5-(Hydroxymethyl)pyrimidine-2-carbonitrile)
5-(Hydroxymethyl)pyrimidine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 5-(Hydroxymethyl)pyrimidine-2-carbonitrile
- 2-Pyrimidinecarbonitrile, 5-(hydroxymethyl)-
-
- Inchi: 1S/C6H5N3O/c7-1-6-8-2-5(4-10)3-9-6/h2-3,10H,4H2
- InChI Key: LXIFTLJESXYRJZ-UHFFFAOYSA-N
- SMILES: C1(C#N)=NC=C(CO)C=N1
5-(Hydroxymethyl)pyrimidine-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D779545-1g |
5-(Hydroxymethyl)pyrimidine-2-carbonitrile |
1956366-36-1 | 95% | 1g |
$760 | 2024-07-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1029-100MG |
5-(hydroxymethyl)pyrimidine-2-carbonitrile |
1956366-36-1 | 95% | 100MG |
¥ 1,161.00 | 2023-03-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1029-250MG |
5-(hydroxymethyl)pyrimidine-2-carbonitrile |
1956366-36-1 | 95% | 250MG |
¥ 1,854.00 | 2023-03-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1029-500MG |
5-(hydroxymethyl)pyrimidine-2-carbonitrile |
1956366-36-1 | 95% | 500MG |
¥ 3,088.00 | 2023-03-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1029-1G |
5-(hydroxymethyl)pyrimidine-2-carbonitrile |
1956366-36-1 | 95% | 1g |
¥ 4,633.00 | 2023-03-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1029-5G |
5-(hydroxymethyl)pyrimidine-2-carbonitrile |
1956366-36-1 | 95% | 5g |
¥ 13,899.00 | 2023-03-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1029-10G |
5-(hydroxymethyl)pyrimidine-2-carbonitrile |
1956366-36-1 | 95% | 10g |
¥ 23,166.00 | 2023-03-14 | |
| eNovation Chemicals LLC | D779545-1g |
5-(Hydroxymethyl)pyrimidine-2-carbonitrile |
1956366-36-1 | 95% | 1g |
$760 | 2025-02-27 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1029-100mg |
5-(hydroxymethyl)pyrimidine-2-carbonitrile |
1956366-36-1 | 95% | 100mg |
¥1161.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1029-250mg |
5-(hydroxymethyl)pyrimidine-2-carbonitrile |
1956366-36-1 | 95% | 250mg |
¥1854.0 | 2024-04-23 |
5-(Hydroxymethyl)pyrimidine-2-carbonitrile Suppliers
5-(Hydroxymethyl)pyrimidine-2-carbonitrile Related Literature
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 5-(Hydroxymethyl)pyrimidine-2-carbonitrile
5-(Hydroxymethyl)pyrimidine-2-carbonitrile: A Comprehensive Overview
5-(Hydroxymethyl)pyrimidine-2-carbonitrile (CAS No. 1956366-36-1) is a unique and promising compound in the field of medicinal chemistry and pharmaceutical research. This pyrimidine derivative has garnered significant attention due to its potential applications in various therapeutic areas, particularly in the development of novel drugs targeting specific biological pathways. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
5-(Hydroxymethyl)pyrimidine-2-carbonitrile is a pyrimidine-based molecule with a hydroxymethyl group and a cyano group attached to the pyrimidine ring. The molecular formula is C7H7N3O, and its molecular weight is 149.15 g/mol. The compound exhibits excellent solubility in polar solvents such as water and dimethyl sulfoxide (DMSO), making it suitable for various biological assays and drug formulation studies.
The presence of the hydroxymethyl group imparts unique chemical reactivity and biological properties to the molecule. The cyano group, on the other hand, contributes to the compound's stability and electronic properties. These structural features make 5-(Hydroxymethyl)pyrimidine-2-carbonitrile an attractive candidate for further exploration in drug discovery and development.
Synthesis Methods
The synthesis of 5-(Hydroxymethyl)pyrimidine-2-carbonitrile has been reported using several methods, each with its own advantages and limitations. One common approach involves the reaction of 2-cyanoacetonitrile with formaldehyde in the presence of a base, followed by cyclization to form the pyrimidine ring. Another method involves the condensation of urea with acetonitrile and formaldehyde, followed by further reactions to introduce the hydroxymethyl group.
Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for synthesizing this compound. For example, a green chemistry approach using microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields. These advancements not only enhance the practicality of large-scale production but also align with sustainable chemistry principles.
Biological Activities
5-(Hydroxymethyl)pyrimidine-2-carbonitrile has demonstrated a range of biological activities that make it a valuable lead compound for drug development. Studies have shown that it exhibits potent antiviral activity against several RNA viruses, including influenza virus and respiratory syncytial virus (RSV). The mechanism of action is believed to involve inhibition of viral replication through interference with key viral enzymes or host cell factors.
In addition to its antiviral properties, 5-(Hydroxymethyl)pyrimidine-2-carbonitrile has also been investigated for its potential as an anticancer agent. Preclinical studies have indicated that it can selectively inhibit the growth of certain cancer cell lines, particularly those overexpressing specific kinases or other signaling proteins. The compound's ability to modulate these pathways suggests its potential as a targeted therapy for various types of cancer.
Clinical Applications and Research Advancements
The potential clinical applications of 5-(Hydroxymethyl)pyrimidine-2-carbonitrile are currently being explored through various preclinical and early-stage clinical trials. One area of focus is its use as an antiviral agent in treating viral infections. Preliminary results from animal studies have shown promising efficacy and safety profiles, warranting further investigation in human trials.
In the context of cancer therapy, ongoing research aims to optimize the pharmacokinetic properties of 5-(Hydroxymethyl)pyrimidine-2-carbonitrile to enhance its therapeutic index. This includes efforts to improve its solubility, stability, and bioavailability through prodrug strategies or formulation technologies. Additionally, combination therapies involving this compound are being evaluated to maximize treatment outcomes while minimizing side effects.
Conclusion
5-(Hydroxymethyl)pyrimidine-2-carbonitrile (CAS No. 1956366-36-1) represents a promising molecule with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility, this compound holds significant promise for addressing unmet medical needs in areas such as antiviral therapy and cancer treatment.
1956366-36-1 (5-(Hydroxymethyl)pyrimidine-2-carbonitrile) Related Products
- 38275-58-0(2,5-Pyrimidinedicarbonitrile)
- 1115962-72-5(2-Cyanopyrimidine-5-carboxylic Acid)
- 38275-54-6(5-Methylpyrimidine-2-carbonitrile)
- 2239-83-0((2-Methylpyrimidin-5-yl)methanol)
- 3047380-19-5(5-(2-Hydroxyethyl)pyrimidine-2-carbonitrile)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)